molecular formula C8H8O4 B149866 4-Methoxysalicylic acid CAS No. 2237-36-7

4-Methoxysalicylic acid

Cat. No.: B149866
CAS No.: 2237-36-7
M. Wt: 168.15 g/mol
InChI Key: MRIXVKKOHPQOFK-UHFFFAOYSA-N
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Description

4-Methoxysalicylic acid (2-hydroxy-4-methoxybenzoic acid) is a phenolic derivative of salicylic acid, characterized by a methoxy group at the para position relative to the hydroxyl group. Its molecular formula is C₈H₈O₄, with a molar mass of 168.15 g/mol. This compound is naturally occurring in plants such as Periploca sepium and P. graeca and is synthesized for applications in drug development, material science, and agrochemical research . Its unique structural features—a balance of hydrophilic (carboxylic acid, hydroxyl) and hydrophobic (methoxy) groups—influence its physicochemical properties, biological activity, and interactions with biological or synthetic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxysalicylic acid can be synthesized through several methods. One common method involves the methylation of 2,4-dihydroxybenzoic acid using dimethyl sulfate in an alkaline aqueous solution. The reaction yields a crude product of this compound, which can be further purified .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of sodium methoxide in methanol, followed by the addition of methyl tosylate. The reaction mixture is then distilled to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxysalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biochemical and Pharmaceutical Applications

Tyrosinase Inhibition and Skin-Lightening Agents

4-MSA is recognized for its ability to inhibit tyrosinase, an enzyme crucial in melanin production. This property makes it a candidate for skin-lightening agents. A notable development is the potassium salt of 4-methoxysalicylic acid (4MSK), which has been shown to effectively reduce melanin synthesis in vitro. Studies have indicated that 4MSK can penetrate the skin effectively, enhancing its potential as a cosmetic ingredient for skin depigmentation .

Case Study: Shiseido's Research

Shiseido has developed formulations incorporating 4MSK, demonstrating its efficacy in reducing pigmentation while maintaining skin health. Their research highlights the compound's role in inhibiting melanin production without causing significant cytotoxicity to melanocytes, which are the cells responsible for melanin synthesis .

Biodegradation Studies

The environmental impact of phenolic compounds like 4-MSA has been studied extensively. Research indicates that certain bacteria can utilize 4-MSA as a carbon source, leading to its biodegradation. This property is particularly relevant in bioremediation efforts where microbial degradation of pollutants is desired .

Case Study: Eubacterium Strains

Studies involving Eubacterium strains have shown that these microorganisms can metabolize 4-MSA under anaerobic conditions, suggesting potential applications in waste management and environmental cleanup efforts .

Cosmetic Formulations and Safety Assessments

Skin Penetration Enhancers

The formulation of ionic liquids using 4-MSA has been investigated to improve the penetration of active ingredients through the skin barrier. This application is crucial for enhancing the efficacy of topical treatments, particularly those aimed at delivering therapeutic agents for skin conditions .

Safety Evaluations

Toxicological assessments have been conducted to evaluate the safety profile of 4-MSA when used in cosmetic formulations. These studies focus on its cytotoxic effects on skin cells, ensuring that formulations are both effective and safe for consumer use .

Mechanism of Action

The mechanism of action of 4-methoxysalicylic acid involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Key Physicochemical Parameters of 4-Methoxysalicylic Acid and Analogues

Compound Molecular Formula Molar Mass (g/mol) pKa Key Structural Features
This compound C₈H₈O₄ 168.15 3.71–8.08 -OH (C2), -OCH₃ (C4), -COOH (C1)
Salicylic acid C₇H₆O₃ 138.12 2.97 -OH (C2), -COOH (C1)
3-Methoxysalicylic acid C₈H₈O₄ 168.15 ~7.67 -OH (C2), -OCH₃ (C3), -COOH (C1)
6-Methoxysalicylic acid C₈H₈O₄ 168.15 ~3.71 -OH (C2), -OCH₃ (C6), -COOH (C1)
MCPA (herbicide) C₉H₉ClO₃ 200.62 3.36 -Cl (C2), -CH₃ (C4), -COOH (C1)
  • pKa and Ionization: this compound exhibits a higher pKa range (3.71–8.08) compared to herbicides like MCPA (pKa 3.36) and salicylic acid (pKa 2.97). At physiological pH (7.4), ~65–83% of this compound remains non-ionized, enhancing its membrane permeability in drug delivery applications .
  • Structural Stability : Density functional theory (DFT) calculations reveal that this compound has the lowest total energy (−2443.134 hartree) after geometric optimization among its isomers (3- and 6-methoxy), indicating higher thermodynamic stability .

Table 2: Anticancer and Antimicrobial Activity

Compound IC₅₀ (Leukemia HL-60) IC₅₀ (Breast MCF-7) Antibacterial Inhibition (Pa, %)
4-Methoxysalicylic hydrazones <60 nM 230 nM 98.28% (800 μg/ml)
3-Methoxysalicylic hydrazones >60 nM >500 nM N/A
Salicylic acid derivatives ~100–500 nM ~300–800 nM 98.05% (800 μg/ml)
  • Anticancer Activity : Hydrazone derivatives of this compound demonstrate superior cytotoxicity against leukemia (HL-60, K-562) and breast cancer (MCF-7) cell lines compared to 3-methoxy and 5-nitro analogues. Compound 14 (4-methoxysalicylic hydrazone) shows twice the potency of salicylic acid derivatives in triple-negative breast cancer cells (IC₅₀: 1.22 µM vs. 2.31 µM) .
  • Antimicrobial Effects: At 800 μg/ml, this compound inhibits Pseudomonas aeruginosa (Pa) by 98.28%, comparable to salicylic acid (98.05%) but with distinct mechanisms due to its methoxy group .

Enzyme Inhibition:

This compound acts as a colonic metabolite of flavonoids, inhibiting xanthine oxidase (XO)-catalyzed 6-thiouric acid formation. However, it is less potent than flavonoid aglycones like diosmetin (IC₅₀ < 100 nM) .

Key Differentiators and Mechanisms

  • Positional Isomerism : The para-methoxy group in this compound enhances anticancer activity compared to ortho (3-methoxy) or meta (6-methoxy) isomers. THz spectroscopy shows its absorption peaks (0.7, 1.48, 1.68 THz) arise from bond stretching and angle bending, distinct from torsional vibrations in 3- and 6-isomers .
  • Functional Group Interplay : The methoxy group increases lipophilicity and electron-donating effects, stabilizing interactions with hydrophobic enzyme pockets. In contrast, the aldehyde derivative (2-hydroxy-4-methoxybenzaldehyde) exhibits 34-fold higher ovicidal activity than this compound, highlighting the critical role of functional groups .

Biological Activity

4-Methoxysalicylic acid (4-MSA), a derivative of salicylic acid, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 4-position of the salicylic acid backbone. Its chemical structure can be represented as:

C8H8O4\text{C}_8\text{H}_8\text{O}_4

This compound exhibits both hydrophilic and lipophilic properties, which may influence its biological activity and absorption in biological systems.

Biological Activities

The biological activities of 4-MSA can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that 4-MSA possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for use in treating infections. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 50 µg/mL for both pathogens .

2. Anti-Acne Effects

4-MSA has been evaluated for its efficacy in treating acne vulgaris. In a clinical trial involving 20 participants aged 5 to 30 years, it was found to be as effective as salicylic acid in reducing acne lesions. The study utilized a scoring system to evaluate improvements in comedones, papules, and pustules over two weeks, showing significant reductions in all categories .

Acne Type Score Before Treatment Score After Treatment Improvement (%)
Comedone3.51.071.4
Papule2.80.678.6
Pustule2.00.290.0

3. Antioxidant Activity

The antioxidant capacity of 4-MSA has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

4. Cytotoxic Effects on Cancer Cells

In vitro studies have demonstrated that 4-MSA exhibits cytotoxic effects on several cancer cell lines, including melanoma and breast cancer cells. The compound induced apoptosis in these cells through the activation of caspase pathways, suggesting potential as an anticancer agent .

The mechanisms underlying the biological activities of 4-MSA are multifaceted:

  • Tyrosinase Inhibition : Research indicates that 4-MSA inhibits tyrosinase activity, which is crucial in melanin biosynthesis. This property may explain its use in skin whitening products and treatments for hyperpigmentation .
  • Protein Degradation Pathways : Studies suggest that derivatives of benzoic acid, including 4-MSA, enhance proteasome activity and autophagy pathways in fibroblasts, which could have implications for aging and cellular health .
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, 4-MSA may protect cells from oxidative damage, thereby reducing inflammation and promoting cell survival .

Case Studies

Several case studies highlight the therapeutic potential of 4-MSA:

  • Case Study on Acne Treatment : A double-blind study compared the efficacy of topical formulations containing either salicylic acid or 4-MSA over six weeks in adolescents with moderate acne. Results indicated comparable efficacy with fewer reported side effects for the 4-MSA group.
  • Antioxidant Efficacy in Diabetic Models : In diabetic rats treated with 4-MSA, significant reductions in blood glucose levels and improvements in lipid profiles were observed compared to control groups, indicating potential benefits for metabolic disorders.

Q & A

Basic Research Questions

Q. How can researchers synthesize or source high-purity 4-Methoxysalicylic acid for experimental use?

  • High-purity (>98%) this compound can be synthesized via methoxylation of salicylic acid derivatives or obtained commercially. Purity is typically confirmed using gas chromatography (GC) and neutralization titration . For laboratory-scale synthesis, refer to protocols involving dichloromethane-based crystallization or coordination with potassium ions, as described in crystallography studies .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • The compound is classified under GHS warnings for skin irritation (H315) and severe eye irritation (H319). Use nitrile gloves, safety goggles, and lab coats. Handle in a fume hood to avoid inhalation. Methanol is recommended for solubility, but ensure proper ventilation due to flammability .

Q. What spectroscopic techniques are commonly used to characterize this compound?

  • Terahertz (THz) spectroscopy identifies absorption peaks at 0.7, 1.48, 1.68, and 2.64 THz, correlating with bond angle bending and stretching modes . Melting point analysis (158–162°C) and solubility tests in methanol are standard for physical validation . For structural confirmation, combine with X-ray crystallography (triclinic space group P1, unit cell parameters: a = 7.3131 Å, b = 8.8918 Å) .

Q. What are the standard methods for confirming the identity and purity of this compound in synthetic chemistry?

  • Use GC for purity assessment (>98%), neutralization titration for quantitative analysis, and LC-MS (with 70% methanol extraction) for identity verification. Cross-reference with spectral libraries for THz or IR peaks .

Advanced Research Questions

Q. How do the vibrational modes of this compound differ from its isomers, and what experimental approaches elucidate these differences?

  • Unlike 3- and 6-methoxysalicylic acid (dominated by dihedral torsions), this compound exhibits bond angle bending (C–H–O) and stretching (O–H) modes, detectable via THz spectroscopy (e.g., 1.48 THz peak). Pair experimental THz data with density functional theory (DFT) simulations (B3LYP/6-311+G(d,p) basis set) to resolve vibrational assignments .

Q. How should researchers address discrepancies between theoretical and experimental THz absorption spectra of this compound?

  • Discrepancies arise from temperature effects (computational models assume 0 K vs. experimental 298 K) and environmental factors (humidity, pressure). Mitigate by calibrating DFT simulations with thermal correction terms and conducting experiments under controlled humidity .

Q. What role does this compound play in the formation of biomolecular organic frameworks (BOFs), and how can researchers optimize its integration?

  • As an auxiliary anion, this compound forms hydrogen bonds with γ-cyclodextrin and K+ ions in BOFs. Optimize integration by adjusting molar ratios during co-assembly and analyzing framework stability via X-ray diffraction and IRI (interaction region indicator) analysis .

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Van der Waals forces and weak O–H⋯O hydrogen bonds govern crystal packing. Analyze via IRI plots (blue spikes at sign(λ2)ρ ≈ −0.04 indicate H-bonding) and Hirshfeld surface analysis to quantify interaction contributions .

Q. In plant stress response studies, how is this compound quantified under alkali stress, and what analytical techniques are employed?

  • Use UHPLC-QTOF-MS with a C18 column and 0.1% formic acid/acetonitrile gradient. Extract plant tissues with 70% methanol and measure peak areas normalized to internal standards (e.g., warfarin). Alkali stress increases this compound accumulation, detectable at ~2.46 THz in THz spectra .

Q. How can computational methods predict the stability and reactivity of this compound in different environments?

  • Perform DFT-based geometric optimization (e.g., energy reduction from −2442.686 to −2443.134 hartree) to assess conformational stability. Use PED (potential energy distribution) analysis to identify dominant vibrational modes and reactivity sites under varying pH or solvent conditions .

Properties

IUPAC Name

2-hydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIXVKKOHPQOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176906
Record name 4-Methoxysalicylic acid
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2237-36-7
Record name 4-Methoxysalicylic acid
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Record name 4-Methoxysalicylic acid
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Record name 2237-36-7
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Feasible Synthetic Routes

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